molecular formula C12H2Cl6O2 B196215 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin CAS No. 19408-74-3

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

Cat. No. B196215
CAS RN: 19408-74-3
M. Wt: 390.9 g/mol
InChI Key: LGIRBUBHIWTVCK-UHFFFAOYSA-N
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Description

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a polychlorinated dibenzodioxine . It is a light pink crystalline solid . It is also known as 1,2,3,7,8,9-HXCDD or PCDD 70 . It is a primary metabolite .


Molecular Structure Analysis

The molecular formula of 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is C12H2Cl6O2 . Its molecular weight is 390.861 . The structure contains total 24 bond(s); 22 non-H bond(s), 12 multiple bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is stable under normal laboratory conditions . Solutions may be sensitive to light. Methanol solutions are degraded on exposure to sunlight or ultraviolet irradiation .


Physical And Chemical Properties Analysis

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is a light pink crystalline solid . It is insoluble in water .

Scientific Research Applications

Environmental Analysis

  • Scientific Field: Environmental Science
  • Application Summary: 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is used in environmental analysis, specifically in the analysis of dioxin and furan .
  • Methods of Application: This compound is often used as a standard in the analysis of environmental samples for the presence of dioxins and furans .
  • Results or Outcomes: The use of this compound in environmental analysis helps in the identification and quantification of dioxins and furans in environmental samples .

Toxicity Studies

  • Scientific Field: Toxicology
  • Application Summary: This compound is known for its toxicity and is often used in studies investigating the toxic effects of dioxins .
  • Methods of Application: Toxicity studies often involve administering the compound to test subjects (such as lab animals) and observing the effects .
  • Results or Outcomes: These studies have found that 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin is toxic, with effects varying dramatically from species to species .

Biochemical Research

  • Scientific Field: Biochemistry
  • Application Summary: This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
  • Methods of Application: This involves biochemical assays and gene expression studies .
  • Results or Outcomes: The results of these studies contribute to our understanding of how halogenated aromatic hydrocarbons affect biochemical processes .

Food Safety Testing

  • Scientific Field: Food Safety
  • Application Summary: This compound has been detected in domestic meat and poultry . It is used in food safety testing to ensure that food products are free from harmful levels of dioxins .
  • Methods of Application: Food samples are tested for the presence of this compound using various analytical techniques .
  • Results or Outcomes: The results of these tests contribute to ensuring the safety of food products .

Industrial Waste Monitoring

  • Scientific Field: Environmental Engineering
  • Application Summary: This compound has been found in the air near municipal waste incinerators . It is used in monitoring and controlling industrial waste .
  • Methods of Application: Air samples near waste incinerators are tested for the presence of this compound .
  • Results or Outcomes: The results of these tests help in monitoring and controlling the release of harmful compounds into the environment .

Carcinogenicity Studies

  • Scientific Field: Oncology
  • Application Summary: This compound induces the formation of liver adenomas or carcinomas in rats when administered at a certain dose .
  • Methods of Application: This involves administering the compound to lab animals and observing the effects .
  • Results or Outcomes: These studies contribute to our understanding of the carcinogenic effects of dioxins .

Chemical Analysis

  • Scientific Field: Analytical Chemistry
  • Application Summary: This compound is used in the analysis of environmental samples for the presence of dioxins and furans .
  • Methods of Application: The compound is often used as a standard in the analysis of environmental samples .
  • Results or Outcomes: The use of this compound in chemical analysis helps in the identification and quantification of dioxins and furans in environmental samples .

Food Contamination Studies

  • Scientific Field: Food Science
  • Application Summary: This compound has been detected in domestic meat and poultry . It is used in food safety testing to ensure that food products are free from harmful levels of dioxins .
  • Methods of Application: Food samples are tested for the presence of this compound using various analytical techniques .
  • Results or Outcomes: The results of these tests contribute to ensuring the safety of food products .

Industrial Waste Monitoring

  • Scientific Field: Environmental Engineering
  • Application Summary: This compound has been found in the air near municipal waste incinerators . It is used in monitoring and controlling industrial waste .
  • Methods of Application: Air samples near waste incinerators are tested for the presence of this compound .
  • Results or Outcomes: The results of these tests help in monitoring and controlling the release of harmful compounds into the environment .

Safety And Hazards

This chemical is extremely hazardous . Ingestion of small quantities can cause toxic effects . It can also be absorbed through the skin . When heated to decomposition it emits very toxic fumes .

properties

IUPAC Name

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H
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InChI Key

LGIRBUBHIWTVCK-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl
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Molecular Formula

C12H2Cl6O2
Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN
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DSSTOX Substance ID

DTXSID6023781
Record name 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
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Molecular Weight

390.9 g/mol
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Physical Description

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline]
Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
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Vapor Pressure

4.88X10-11 mm Hg @ 25 °C
Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN
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Product Name

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

CAS RN

19408-74-3
Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN
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Melting Point

469 to 471 °F (NTP, 1992), 243-244 °C
Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN
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Record name 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
JS Cantrell, NC Webb, AJ Mabis - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
A crystalline material, isolated from a contaminated animal feed fat, and capable of producing hydropericardium in chicks, was shown by solution of its crystal structure to be 1, 2, 3, 7, 8, …
Number of citations: 115 scripts.iucr.org
JE Huff, AG Salmon, NK Hooper, L Zeise - Cell biology and toxicology, 1991 - Springer
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and 1,2,3,6,7,8- and 1,2,3,7,8,9-hexachlorodibenzo-p-dioxins (HCDDs) are among the most toxic and carcinogenic of “man-made” …
Number of citations: 131 link.springer.com
National Toxicology Program - … technical report series, 1980 - pubmed.ncbi.nlm.nih.gov
Hexachlorodibenzo-p-dioxins (HCDD) are formed during the manufacture of certain chlorophenols. They have been found in trichlorophenol, tetrachlorophenol, and pentachlorophenol …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
CH Wu, GP Chang-Chien, WS Lee - Journal of hazardous materials, 2005 - Elsevier
This study examined the direct photolysis and photocatalytic processes for 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) and 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-…
Number of citations: 48 www.sciencedirect.com
GR Desiraju, J Sarma, TSR Krishna - Chemical Physics Letters, 1986 - Elsevier
Planar chloro aromatics usually adopt a sheet/ribbon based 4 Å short axis structure, but when the molecule has a significant permanent dipole moment, an inverted layer motif …
Number of citations: 17 www.sciencedirect.com
A Poland, JC Knutson - Annual review of pharmacology and …, 1982 - annualreviews.org
The chlorinated dibenzo-p-dioxins, dibenzofurans, azo (xy) benzenes, naph thalenes, and biphenyls and the brominated biphenyls, collectively termed the halogenated aromatic …
Number of citations: 351 www.annualreviews.org
F Matsumura - Pharmacology & Therapeutics, 1982 - Elsevier
2, 3, 7, 8-Tetrachlorodibenzo-p-dioxin (TCDD) is an extremely toxic compound. Its oral LDso in guinea-pigs has been cited as 0.6# g/kg, making it the most toxic synthetic organic …
Number of citations: 40 www.sciencedirect.com
National Toxicology Program - … technical report series, 1980 - pubmed.ncbi.nlm.nih.gov
Hexachlorodibenzo-p-dioxin (HCDD) is formed as a byproduct during the manufacture of certain chlorophenols and has been found in trichlorophenol, tetrachlorophenol, …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
FP Boer, FP Van Remoortere… - Journal of the American …, 1972 - ACS Publications
116, 117.(Í2) TO Tiernan and RE Marcotte, J. Chem. Phys., S3, 5 (1970).(13) Seibl14 has observed the formation of doubly charged ions from superexcited singly charged ions in the …
Number of citations: 30 pubs.acs.org
DJ Abernethy, CJ Boreiko - Carcinogenesis, 1987 - academic.oup.com
Few of the seventy-five chlorinated dibenzo- p -dioxin isomers present in the environment have been adequately characterized for their carcinogenic potential. In previous studies we …
Number of citations: 17 academic.oup.com

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